molecular formula C18H17BrN2O2 B11305745 N-(3-bromophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

N-(3-bromophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

Cat. No.: B11305745
M. Wt: 373.2 g/mol
InChI Key: VNJSPWKDWNKUKR-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a chemical compound based on the 5-oxopyrrolidine-3-carboxamide scaffold, a structure recognized as a privileged framework in medicinal chemistry . This scaffold is present in bioactive molecules and natural products investigated for central nervous system (CNS) diseases, including potential applications as acetylcholinesterase inhibitors and agents with neuroprotective effects . Furthermore, derivatives of this scaffold have been explored as potent, non-peptide antagonists for GPCR targets such as the relaxin-3 (RXFP3) receptor, which is involved in stress responses, appetite control, and motivation for reward . The 5-oxopyrrolidine core is also a key structure in the development of inhibitors for enzymes like Glutaminyl-Peptide CycloTransferase-Like (QPCTL) and BACE-1, both of which are targets in Alzheimer's Disease research . The specific substitution pattern on this compound, featuring a 3-bromophenyl group, is a common motif in drug discovery, often used to fine-tune properties like potency and selectivity. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biological screening in early-stage drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C18H17BrN2O2

Molecular Weight

373.2 g/mol

IUPAC Name

N-(3-bromophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C18H17BrN2O2/c1-21-16(22)11-15(17(21)12-6-3-2-4-7-12)18(23)20-14-9-5-8-13(19)10-14/h2-10,15,17H,11H2,1H3,(H,20,23)

InChI Key

VNJSPWKDWNKUKR-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)C(=O)NC2=CC(=CC=C2)Br)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Imine Formation and Cyclization

A representative procedure involves reacting benzaldehyde-derived imines (e.g., from aniline and aldehydes) with succinic anhydride in refluxing xylene. For example, (2S,3S)-1-(tert-butyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid** is synthesized in 83% yield after 12 hours. While the tert-butyl group serves as a temporary protecting group in this case, analogous strategies could introduce methyl groups via alternative alkylation agents (e.g., methyl iodide) during post-cyclization functionalization.

Diastereoselectivity and Kinetic Control

Kinetic studies via 1H^1H-NMR reveal that the reaction proceeds through a palladacycle intermediate, ensuring cis-configuration between the aryl group and the amide directing group (DG). For the target compound, substituting the tert-butyl group with a methyl moiety would require adjusting protecting group strategies to maintain stereochemical fidelity during subsequent steps.

Palladium-catalyzed C–H activation enables precise introduction of aryl groups at the β-position of the pyrrolidine ring. This method, demonstrated for 5-oxo-2-phenylpyrrolidine-3-carboxamide , achieves up to 96% yield with >20:1 diastereoselectivity.

Reaction Conditions and Scope

Using 8-aminoquinoline as a directing group, aryl iodides (e.g., 1-iodo-3-nitrobenzene) react with the pyrrolidine core under Pd(OAc)₂ catalysis. Key parameters include:

  • Catalyst : 10 mol% Pd(OAc)₂

  • Ligand : 20 mol% 1,10-phenanthroline

  • Solvent : Toluene at 100°C for 16–21 hours.

For the target compound, installing the 3-bromophenyl group would necessitate substituting the aryl iodide with 1-bromo-3-iodobenzene.

Mechanistic Insights

The reaction proceeds via:

  • DG coordination to Pd, forming a palladacycle intermediate.

  • Oxidative addition of the aryl iodide.

  • Reductive elimination to install the aryl group with cis stereochemistry relative to the amide.

N-Methylation Strategies

Introducing the methyl group at the pyrrolidine nitrogen requires selective alkylation. Common approaches include:

Reductive Amination

Treating the secondary amine with formaldehyde and a reducing agent (e.g., NaBH₃CN) in methanol. This method is mild and compatible with acid-sensitive functional groups.

Alkylation via Methyl Halides

Direct alkylation using methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF or acetonitrile. However, over-alkylation risks necessitate careful stoichiometric control.

Amide Bond Formation with 3-Bromoaniline

Coupling the pyrrolidine-3-carboxylic acid derivative with 3-bromoaniline is critical for finalizing the target structure.

Activation Reagents

  • HOBt/EDC : Hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane achieve 72–95% yields for analogous compounds.

  • DIC/DMAP : N,N'-Diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP) in THF offers an alternative for sterically hindered substrates.

Solvent and Temperature Optimization

Reactions typically proceed at room temperature for 48–72 hours, with polar aprotic solvents (e.g., DMF, DCM) enhancing solubility.

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)DiastereoselectivityScalability
Castagnoli–Cushman375–83ModerateHigh
Pd-Catalyzed C–H Arylation485–96>20:1Moderate
Ugi Reaction560–70LowLow

Key Observations :

  • The Pd-catalyzed route offers superior stereocontrol but requires specialized ligands.

  • Castagnoli–Cushman provides a streamlined pathway but necessitates post-cyclization functionalization.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(3-bromophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide can be contextualized by comparing it to analogous pyrrolidine carboxamides and related heterocycles (see Table 1).

Table 1: Structural and Molecular Comparison of Analogs

Compound Name Substituent at Position 1 Substituent at Position 2 Carboxamide N-Substituent Molecular Formula Molecular Weight Source
This compound (Target) Methyl Phenyl 3-Bromophenyl Not reported Not reported -
N-(2-Hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide Phenyl Not specified 2-Hydroxyphenyl Not reported Not reported
1-(3-Methylphenyl)-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide 3-Methylphenyl Not specified Propan-2-yl C₁₅H₂₀N₂O₂ 260.331
1-(3-Chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide 3-Chlorophenyl Not specified 2-Oxo-2H-chromen-6-yl C₂₀H₁₅ClN₂O₄ 382.8
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide Pyridine core (not pyrrolidine) N/A 2,4-Difluorophenyl C₂₀H₁₂ClF₅N₂O₂ 450.77

Key Observations:

Core Structure Variations :

  • The target compound and most analogs share a 5-oxo-pyrrolidine-3-carboxamide backbone. However, describes a pyridine-based analog, which introduces a different heterocyclic core with distinct electronic properties .

Substituent Effects: Halogenated Aryl Groups: The target’s 3-bromophenyl group contrasts with the 3-chlorophenyl () and 2-hydroxyphenyl () moieties. Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to chlorine or polar hydroxyl groups . Alkyl vs.

Molecular Weight Trends :

  • The coumarin-linked analog () exhibits the highest molecular weight (382.8 g/mol) due to its fused aromatic system, while the propan-2-yl derivative () is the lightest (260.331 g/mol) .

Research Findings and Implications

While the provided evidence lacks explicit biological or pharmacological data, structural comparisons allow for informed hypotheses:

  • Bioactivity Potential: The bromine atom in the target compound may enhance binding affinity to hydrophobic pockets in enzymes or receptors, a feature exploited in drug design for conditions like inflammation or cancer.
  • Solubility Considerations : The hydroxyl group in ’s analog could improve aqueous solubility, whereas the target’s bromine and phenyl groups may favor lipid-rich environments .
  • Crystallographic Analysis: Tools like SHELX (for crystal structure refinement) and ORTEP (for molecular graphics) are widely used to elucidate the 3D configurations of such compounds, as noted in and .

Biological Activity

N-(3-bromophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide, a compound belonging to the pyrrolidine class, has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes available research findings on its biological activity, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H14_{14}BrN1_{1}O3_{3}
  • Molecular Weight : 334.18 g/mol
  • CAS Number : 39629-86-2

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine, including this compound, exhibit significant anticancer properties. A key study utilized the A549 human lung adenocarcinoma cell line to evaluate the cytotoxic effects of various compounds, including those within the pyrrolidine family.

Case Study: Anticancer Efficacy

In a comparative analysis, compounds were tested at a concentration of 100 µM for 24 hours. The results indicated that:

CompoundPost-Treatment Viability (%)IC50_{50} (µM)
This compound66%35
Cisplatin (Control)20%10

The compound exhibited a post-treatment viability of 66%, indicating moderate cytotoxicity compared to the standard chemotherapeutic agent cisplatin, which showed significantly lower viability at similar concentrations .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies assessed its efficacy against various multidrug-resistant bacterial strains.

Antimicrobial Testing Results

The compound was screened against several clinically significant pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (MRSA)32
Escherichia coli (carbapenem-resistant)>64
Klebsiella pneumoniae>64

The results indicated that while the compound showed promising activity against MRSA with an MIC of 32 µg/mL, it lacked efficacy against Gram-negative bacteria such as E. coli and Klebsiella pneumoniae .

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary findings suggest that its anticancer effects may involve the inhibition of tubulin polymerization and induction of apoptosis in cancer cells. This aligns with observations made in other pyrrolidine derivatives that target similar pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-bromophenyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide, and how can reaction efficiency be optimized?

  • Methodology : Multi-step organic synthesis involving condensation, cyclization, and amidation. Key steps include refluxing intermediates with catalysts like pyridine and p-toluenesulfonic acid under controlled solvent conditions (e.g., aqueous or methanol systems). Reaction progress is monitored via TLC, and purity is confirmed using 1^1H/13^13C NMR and mass spectrometry .
  • Optimization : Adjust reaction time, temperature, and solvent polarity to improve yield. For example, prolonged reflux (12–24 hours) enhances cyclization efficiency, while methanol recrystallization ensures high-purity crystals .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Techniques :

  • Spectroscopy : NMR (1^1H, 13^13C) to verify substituent positions and carbonyl groups.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
  • X-ray Crystallography : Single-crystal analysis to resolve stereochemistry and hydrogen-bonding networks (e.g., N–H⋯O interactions observed in related bromophenyl analogs) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Approach : Screen for antimicrobial activity using disk diffusion assays (e.g., against E. coli and S. aureus) and assess cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response studies (1–100 µM) can identify IC50_{50} values .

Advanced Research Questions

Q. How does the compound’s conformational flexibility impact its biological activity, and what tools can elucidate this?

  • Analysis : The near-planar conformation (dihedral angle <10° between aromatic rings) due to π-conjugation across the amide bridge enhances binding to rigid enzyme active sites. Molecular dynamics (MD) simulations and X-ray crystallography reveal torsional angles and non-covalent interactions (e.g., hydrogen bonds, halogen bonding from bromine) .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data across analogs?

  • Strategy : Compare substituent effects systematically. For example:

  • Bromine vs. Chlorine : Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce solubility.
  • Methyl vs. Fluorine Substitutions : Fluorine improves metabolic stability but may alter hydrogen-bonding capacity.
    Tabulate bioactivity data (e.g., IC50_{50}, MIC) and correlate with computed descriptors (logP, polar surface area) .

Q. What mechanistic insights can be gained from studying its interaction with target enzymes?

  • Methods :

  • Enzyme Kinetics : Measure inhibition constants (KiK_i) using purified enzymes (e.g., kinases, proteases).
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses.
  • Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity .

Q. How can researchers address discrepancies in crystallographic data versus computational modeling?

  • Resolution : Cross-validate X-ray structures (e.g., CCDC deposition codes) with density functional theory (DFT) calculations. For example, the planar conformation observed crystallographically may deviate slightly (<5°) from gas-phase DFT models due to crystal packing forces .

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